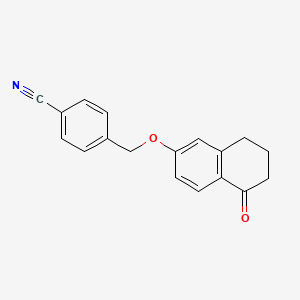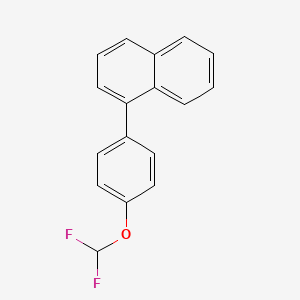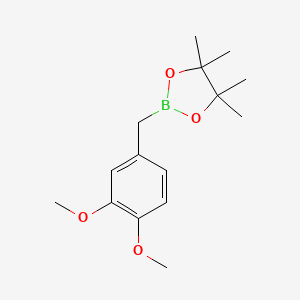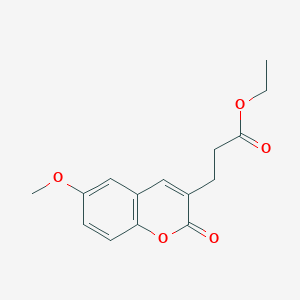![molecular formula C14H16BrN B11847969 2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole CAS No. 88097-17-0](/img/structure/B11847969.png)
2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals. This particular compound features a bromine atom at the second position and a methyl group at the fifth position on the indole ring, along with a hexahydrocyclohepta ring fused to the indole structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the reaction of cycloheptanone, phenylhydrazine hydrochloride, and iodomethane under specific conditions. The general procedure is as follows :
- The reaction mixture is subjected to microwave irradiation to accelerate the reaction, leading to the formation of 5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole.
- The product is then brominated to obtain this compound.
Cycloheptanone (85 μL, 0.716 mmol, 1.05 eq.): is reacted with and .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the above synthetic route, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
Substitution: Formation of 2-substituted-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole derivatives.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would require further experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole: Lacks the bromine atom at the second position.
2-Bromoindole: Lacks the hexahydrocyclohepta ring and the methyl group.
5-Methylindole: Lacks the bromine atom and the hexahydrocyclohepta ring.
Uniqueness
2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is unique due to its specific substitution pattern and fused ring structure, which may confer distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Número CAS |
88097-17-0 |
|---|---|
Fórmula molecular |
C14H16BrN |
Peso molecular |
278.19 g/mol |
Nombre IUPAC |
2-bromo-5-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole |
InChI |
InChI=1S/C14H16BrN/c1-16-13-6-4-2-3-5-11(13)12-9-10(15)7-8-14(12)16/h7-9H,2-6H2,1H3 |
Clave InChI |
GRUMSLFYTFKUPK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(CCCCC2)C3=C1C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-](/img/structure/B11847907.png)

![1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11847912.png)


![N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide](/img/structure/B11847929.png)
![Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11847933.png)




